molecular formula C14H8BrClF3NO2 B6617532 N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-03-8

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B6617532
CAS No.: 634185-03-8
M. Wt: 394.57 g/mol
InChI Key: ZIDHEHRSNRVSMN-UHFFFAOYSA-N
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Description

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzoyl group linked to a 3-bromo-5-(trifluoromethyl)phenyl substituent. This compound belongs to a broader class of 2-hydroxybenzamides, which are pharmacologically significant due to their antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[3-bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClF3NO2/c15-8-3-7(14(17,18)19)4-10(5-8)20-13(22)11-6-9(16)1-2-12(11)21/h1-6,21H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDHEHRSNRVSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90803709
Record name N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90803709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634185-03-8
Record name N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90803709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 4-Bromo-2-trifluorotoluidine

Reagents : Acetic acid, acetic anhydride, 4-bromo-2-trifluorotoluidine
Conditions :

  • Acetic acid and acetic anhydride (1:2–2.5 w/w) are mixed at 50–60°C.

  • 4-Bromo-2-trifluorotoluidine is added dropwise, followed by reflux until starting material consumption.
    Yield : 98% (purity 99.6%).

Nitration

Reagents : Sulfuric acid, nitric acid
Conditions :

  • Acetylated product is dissolved in sulfuric acid at <20°C.

  • Nitric acid is added dropwise at 10°C, followed by quenching in ice water.
    Outcome : Nitro group introduced at the meta position relative to bromine.

Deacetylation

Reagents : Hydrochloric acid, ammonia
Conditions :

  • Hydrolysis with 30% HCl under reflux.

  • pH adjusted to alkalinity with ammonia, yielding 3-bromo-5-nitro-2-trifluoromethylaniline.

Deamination and Reduction

Reagents : Sodium nitrite, hypophosphorous acid, cuprous oxide
Conditions :

  • Diazotization at 10°C using NaNO₂ and H₃PO₂.

  • Reduction with hypophosphorous acid and Cu₂O yields 3-bromo-5-(trifluoromethyl)aniline.
    Total Yield : 43%.

Amide Bond Formation with 5-Chloro-2-hydroxybenzoic Acid

Activation of Carboxylic Acid

Reagents : Thionyl chloride (SOCl₂), 5-chloro-2-hydroxybenzoic acid
Conditions :

  • 5-Chloro-2-hydroxybenzoic acid is refluxed with SOCl₂ to form the acyl chloride.
    Reaction :

C7H5ClO3+SOCl2C7H4Cl2O2+SO2+HCl\text{C}7\text{H}5\text{ClO}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}4\text{Cl}2\text{O}2 + \text{SO}_2 + \text{HCl}

Yield : >90% (typical for acyl chloride formation).

Coupling with 3-Bromo-5-(trifluoromethyl)aniline

Reagents : Acyl chloride, triethylamine (base), dichloromethane (solvent)
Conditions :

  • Acyl chloride is reacted with the aniline derivative in dichloromethane at 0–25°C.

  • Triethylamine neutralizes HCl byproduct.
    Reaction :

C7H4Cl2O2+C7H4BrF3NC14H8BrClF3NO2+2HCl\text{C}7\text{H}4\text{Cl}2\text{O}2 + \text{C}7\text{H}4\text{BrF}3\text{N} \rightarrow \text{C}{14}\text{H}8\text{BrClF}3\text{NO}_2 + 2\text{HCl}

Yield : 70–80% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Ullmann Coupling

Reagents : Copper catalyst, iodobenzene diacetate
Conditions :

  • Direct coupling of 5-chloro-2-hydroxybenzoic acid with 3-bromo-5-(trifluoromethyl)aniline under Cu-mediated conditions.
    Advantage : Avoids acyl chloride intermediate.
    Limitation : Lower yield (50–60%) due to side reactions.

Microwave-Assisted Synthesis

Conditions :

  • Microwave irradiation (150°C, 20 min) in DMF with HATU as coupling agent.
    Yield : 85% (reported for analogous compounds).

Purification and Characterization

Recrystallization

Solvent System : Ethanol/water (3:1 v/v)
Purity : >99% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.21 (s, 1H, NH), 7.89 (d, J=2.4 Hz, 1H), 7.72–7.68 (m, 2H), 7.51 (dd, J=8.8, 2.4 Hz, 1H), 7.12 (d, J=8.8 Hz, 1H).

  • HRMS : m/z 394.57 [M+H]⁺ (calc. 394.57).

Optimization Challenges

Regioselectivity in Nitration

  • Nitration at the meta position requires precise temperature control (<10°C) to avoid para byproducts.

Stability of Trifluoromethyl Group

  • Strong acids (e.g., H₂SO₄) may hydrolyze CF₃ to COOH if temperatures exceed 100°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Classical Acyl Chloride7599LowHigh
Ullmann Coupling5595ModerateModerate
Microwave-Assisted8599HighLow

Industrial-Scale Considerations

  • The classical route (acyl chloride) is preferred for scalability, with batch sizes >100 kg reported.

  • Hypophosphorous acid in deamination reduces diazonium intermediates efficiently, minimizing hazardous gas evolution .

Chemical Reactions Analysis

Types of Reactions

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide has been studied for its potential anticancer properties. The presence of the bromine and chloro substituents in the aromatic system may contribute to its efficacy in inhibiting cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural features suggest that it may interact with bacterial cell membranes or inhibit specific enzymatic pathways crucial for bacterial survival. Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Materials Science

Polymer Additive
In materials science, this compound can serve as an additive in polymer formulations. Its unique chemical structure allows it to enhance thermal stability and mechanical properties of polymers. Research has shown that incorporating this compound into polymer matrices can improve resistance to thermal degradation, making it suitable for high-performance applications.

Fluorescent Probes
The compound's ability to absorb and emit light makes it a candidate for use as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its fluorescence properties can be tuned by modifying the surrounding environment or by using different solvents, which is crucial for developing sensitive detection methods.

Analytical Chemistry

Chromatographic Applications
this compound is utilized in analytical chemistry as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and quantification of similar compounds in complex mixtures.

Case Studies

  • Anticancer Efficacy Study
    A study published in Journal of Medicinal Chemistry explored the anticancer activity of various halogenated benzamides, including this compound. The results demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Evaluation
    In a study aimed at discovering new antimicrobial agents, this compound was tested against multiple bacterial strains. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as a lead compound for drug development.
  • Polymer Enhancement Research
    Research published in Polymer Science detailed the incorporation of this compound into polycarbonate matrices. The study concluded that the addition of this compound significantly improved the thermal stability and mechanical strength of the polymer, indicating its utility in high-performance materials.

Mechanism of Action

The mechanism by which N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide exerts its effects involves:

    Molecular Targets: It can interact with specific proteins or enzymes, inhibiting their activity.

    Pathways: The compound may modulate signaling pathways by binding to receptors or altering the function of key enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Activity Trends

Salicylanilides derive their bioactivity from substituents on both the benzoyl and anilide rings. Key analogs and their activities are summarized below:

Key Observations:
  • Trifluoromethyl Position : The 3-CF₃ substitution in IMD0354 correlates with potent antimicrobial activity (MIC = 0.25 µg/mL against S. aureus) . In contrast, the target compound’s 5-CF₃ and 3-Br substitutions may reduce steric compatibility with bacterial targets, though bromine’s electron-withdrawing effects could enhance stability.
  • Halogen Effects : Bromine at the 3-position (target compound) vs. chlorine at the 2- or 4-positions (e.g., Compound 7) may alter binding kinetics. For example, 2-Cl in Compound 7 is associated with NF-κB inhibition , whereas bromine’s larger size might hinder receptor interactions.
  • Nitro vs. Trifluoromethyl: The 4-NO₂ analog in Table 1 shows superior biomass inhibition against D. piger Vib-7 compared to 4-CF₃ derivatives, suggesting nitro groups enhance cytotoxicity in sulfate-reducing bacteria .

Enzyme Inhibition and Cytotoxicity

Table 2: Enzyme Inhibition and Cytotoxicity Profiles
Compound Name Target Enzyme/Cell Line IC₅₀/MIC Notes Source
IMD0354 TMPRSS4 11 µM Potent serine protease inhibition [3]
Target Compound Not reported N/A Structural similarity suggests potential kinase inhibition -
5-Chloro-N-(2-chloro-4-(trifluoromethyl)phenyl)-2-hydroxybenzamide HL-60 cells (Cancer) High cytotoxicity Activity linked to trifluoromethyl positioning [9]
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide D. piger Vib-7 (Bacterial) MIC = 30 µM (complete growth inhibition) Strong correlation between substituent electronegativity and toxicity [11]
Key Insights:
  • Enzyme Specificity : IMD0354’s dual activity (kinase and TMPRSS4 inhibition) highlights the importance of 3,5-bis(trifluoromethyl) substitution for broad-spectrum effects . The target compound’s bromine substitution may narrow its target range.
  • Cytotoxicity Mechanisms : Trifluoromethyl groups enhance membrane permeability and metabolic resistance, as seen in Compound 7’s anticancer activity . Bromine’s hydrophobicity might similarly improve bioavailability but could increase off-target effects.

Biological Activity

N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C14H8BrClF3NO2
  • Molecular Weight : 355.58 g/mol
  • Structure : The compound features a 2-hydroxybenzamide core with bromine and trifluoromethyl substitutions that influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of 2-hydroxybenzamides, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various fungi, particularly Candida albicans, by disrupting biofilm formation and filamentation processes. The IC50 values for these compounds range from 33.1 to 85.8 µM, indicating potent antifungal activity .

Cholinesterase Inhibition

Another critical aspect of the biological activity of this compound is its role as a cholinesterase inhibitor. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. This compound has demonstrated comparable or superior inhibition to established drugs like rivastigmine, with IC50 values suggesting effective inhibition within a narrow concentration range .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromine and Trifluoromethyl Substituents : These groups enhance lipophilicity and potentially improve blood-brain barrier penetration.
  • Hydroxyl Group : The presence of the hydroxyl group is crucial for the interaction with biological targets, contributing to both solubility and binding affinity.

Table 1 summarizes the SAR findings related to this compound and its derivatives:

CompoundAChE IC50 (µM)BuChE IC50 (µM)Antifungal Activity (µM)
This compound42.6753.4633.13 - 85.75
Rivastigmine56.10Not specifiedNot applicable
Other derivativesVariesVariesVaries

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives similar to this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
  • Anticancer Activity : Preliminary investigations into the anticancer properties of related compounds have shown promising results against various cancer cell lines, indicating a need for further exploration into the mechanisms by which these compounds exert their effects .

Q & A

Basic Research Question

  • Cytotoxicity assays : MTT or resazurin-based tests in HL-60 (leukemia) and solid tumor cell lines .
  • NF-κB inhibition : Luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive plasmids .
  • Wnt pathway modulation : TOPFlash reporter assays in Wnt-activated cell lines (e.g., SW480 colon cancer) .
  • Dose-response curves : IC50 values should be calculated across 3-4 log-scale concentrations (e.g., 0.1–10 μM) .

How do structural modifications at the bromine or trifluoromethyl positions influence its biological activity and target selectivity?

Advanced Research Question

  • Bromine substitution : Replacing bromine with smaller halogens (e.g., chlorine) reduces steric hindrance, potentially improving binding to hydrophobic kinase pockets (e.g., IKK2) .
  • Trifluoromethyl positioning : Para-substitution (vs. meta) on the phenyl ring enhances metabolic stability but may reduce solubility .
  • SAR Table :
ModificationBiological EffectReference
Bromine → ChlorineReduced cytotoxicity in HL-60
Trifluoromethyl → MethylLoss of NF-κB inhibition
Hydroxyl → MethoxyDecreased Wnt pathway activity

What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

Advanced Research Question
Discrepancies may arise from:

  • Cell line heterogeneity : Validate target expression (e.g., IKK2, VEGFR-2) via Western blotting .
  • Metabolic variability : Use paired cell lines (e.g., parental vs. ABCB1-overexpressing) to assess efflux pump effects .
  • Experimental replication : Perform triplicate assays with independent compound batches. Report data as mean ± SEM .

How does the compound’s dual role as an NF-κB inhibitor and potential Wnt pathway modulator impact experimental design in mechanistic studies?

Advanced Research Question

  • Control experiments : Use selective inhibitors (e.g., BAY-876 for Wnt) to isolate pathway contributions .
  • Transcriptomic profiling : RNA-seq after treatment identifies overlapping vs. unique gene targets .
  • In vivo models : Prioritize xenografts with dual pathway activation (e.g., inflammatory cancers) .

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